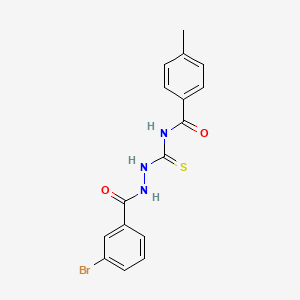

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide

Description

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a benzamide derivative featuring a hydrazinecarbonothioyl moiety substituted with a 3-bromobenzoyl group and a 4-methylbenzamide core. This compound belongs to a class of acyl thiourea derivatives, which are notable for their diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between hydrazine derivatives and substituted benzaldehydes or acyl chlorides, followed by characterization via spectroscopic methods (e.g., NMR, HRMS) and X-ray crystallography .

Properties

IUPAC Name |

N-[[(3-bromobenzoyl)amino]carbamothioyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2S/c1-10-5-7-11(8-6-10)14(21)18-16(23)20-19-15(22)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYACLNSXPUBHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the bromobenzoyl derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (12)

- Structure : Hydrazide group linked to 2-hydroxybenzamide and 4-ethylbenzoyl.

- Physical Properties : Melting point ~180°C, lower than thiourea analogues due to reduced hydrogen bonding.

- Synthesis : Prepared via hydrazine hydrate condensation (36% yield).

- Spectroscopy : $^{13}\text{C}$-NMR signals at δ 168.2 (C=O) and δ 159.8 (hydroxyl) .

Halogen-Substituted Benzamides

N-(2-Nitrophenyl)-4-bromo-benzamide

N-(2-Iodophenyl)-4-methylbenzamide

- Structure : 4-methylbenzamide with 2-iodophenyl substitution.

- Properties : Higher molecular weight (due to iodine) and distinct UV-Vis absorption compared to bromine analogues.

- Applications : Used as an intermediate in pharmaceutical synthesis .

Comparison : The 3-bromobenzoyl group in the target compound offers moderate electronic effects compared to nitro or iodine substituents, balancing reactivity and stability .

Heterocyclic Benzamide Derivatives

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p)

- Structure : Benzothiazole ring fused to the benzamide core.

- Physical Properties : Melting point 181°C, reflecting enhanced rigidity from the heterocycle.

- Synthesis : Rh-catalyzed C–H amidation (43–58% yield).

- Spectroscopy : $^{1}\text{H}$-NMR signals for benzothiazole protons (δ 7.5–8.5 ppm) .

Comparison : The absence of a benzothiazole ring in the target compound reduces planarity but may improve synthetic accessibility .

Implications for Research and Development

The structural variations among these compounds significantly influence their physical, chemical, and biological properties. The target compound’s hydrazinecarbonothioyl and 3-bromobenzoyl groups position it as a promising candidate for further studies in drug discovery, particularly in targeting enzymes or receptors sensitive to halogen and thiourea interactions. Future work should focus on synthesizing the target compound and evaluating its bioactivity relative to the analogues discussed here.

Biological Activity

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological mechanisms, effects, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C15H14BrN3O2S

- CAS Number : 321980-91-0

- Molecular Weight : 364.25 g/mol

The compound features a bromobenzoyl group, a hydrazinecarbonothioyl moiety, and a methylbenzamide structure, which together contribute to its unique biological properties.

Target Interaction

This compound primarily interacts with tubulin , a key protein in the cytoskeleton of cells. This interaction disrupts microtubule dynamics, crucial for mitotic spindle formation during cell division.

Mode of Action

The compound inhibits cancer cell viability through:

- Disruption of Microtubule Formation : By binding to tubulin, it prevents the normal polymerization necessary for mitosis.

- Induction of Apoptosis : The disruption of microtubules can trigger programmed cell death pathways in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across these cell lines, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Microtubule disruption |

| HeLa | 8 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial efficacy:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Studies and Research Findings

-

Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against different cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, corroborating its potential as an anticancer agent .

- Antimicrobial Efficacy Study :

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.